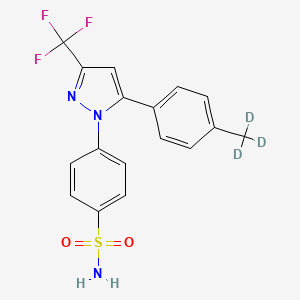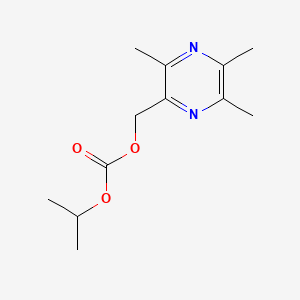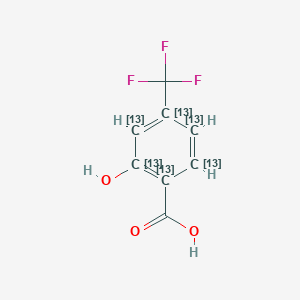
(2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuterio(1,2,3,4,5-13C5)pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuterio(1,2,3,4,5-13C5)pentanedioic acid is a complex organic compound that features isotopic labeling with nitrogen-15, deuterium, and carbon-13. This compound is of interest in various fields of scientific research due to its unique isotopic composition, which can be useful in tracing and studying biochemical pathways and reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuterio(1,2,3,4,5-13C5)pentanedioic acid typically involves multiple steps, including the incorporation of isotopically labeled atoms. The process may start with the synthesis of a precursor molecule that contains the desired isotopic labels. This precursor is then subjected to various chemical reactions to introduce functional groups and achieve the final structure. Common reaction conditions include the use of specific catalysts, solvents, and temperature control to ensure the desired isotopic incorporation and product yield.
Industrial Production Methods
Industrial production of isotopically labeled compounds often involves large-scale synthesis using specialized equipment and facilities. The process may include the use of isotopically enriched starting materials, such as nitrogen-15, deuterium, and carbon-13 sources. The production methods are designed to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuterio(1,2,3,4,5-13C5)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuterio(1,2,3,4,5-13C5)pentanedioic acid is used as a tracer in reaction mechanisms and pathway studies. Its isotopic labels allow researchers to track the movement and transformation of atoms within a molecule.
Biology
In biological research, the compound is used to study metabolic pathways and enzyme mechanisms. The isotopic labels provide insights into the dynamics of biochemical reactions and the role of specific atoms in biological processes.
Medicine
In medicine, the compound may be used in diagnostic imaging and therapeutic applications. Isotopically labeled compounds can help visualize and target specific tissues or disease sites.
Industry
In industrial applications, the compound is used in the development of new materials and processes. Its unique isotopic composition can enhance the properties and performance of industrial products.
Mécanisme D'action
The mechanism of action of (2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuterio(1,2,3,4,5-13C5)pentanedioic acid involves its interaction with molecular targets and pathways. The isotopic labels allow researchers to study the compound’s effects at the molecular level, including its binding to specific enzymes or receptors and its role in biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-azanyl-2,3,3,4,4-pentadeuterio(1,2,3,4,5-13C5)pentanedioic acid
- (2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuterio(1,2,3,4,5-12C5)pentanedioic acid
- (2S)-2-azanyl-2,3,3,4,4-pentadeuterio(1,2,3,4,5-12C5)pentanedioic acid
Uniqueness
The uniqueness of (2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuterio(1,2,3,4,5-13C5)pentanedioic acid lies in its specific isotopic labeling, which provides distinct advantages in tracing and studying chemical and biological processes. The combination of nitrogen-15, deuterium, and carbon-13 labels allows for detailed analysis and understanding of molecular interactions and pathways.
Propriétés
Formule moléculaire |
C5H9NO4 |
|---|---|
Poids moléculaire |
158.117 g/mol |
Nom IUPAC |
(2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuterio(1,2,3,4,5-13C5)pentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1+1D2,2+1D2,3+1D,4+1,5+1,6+1 |
Clé InChI |
WHUUTDBJXJRKMK-MXSWSVQNSA-N |
SMILES isomérique |
[2H][13C@@]([13C](=O)O)([13C]([2H])([2H])[13C]([2H])([2H])[13C](=O)O)[15NH2] |
SMILES canonique |
C(CC(=O)O)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-7-[(5-phenyl-1,2,4-oxadiazol-3-yl)methoxy]chromen-2-one](/img/structure/B12412713.png)
![methyl (6R,9aS)-11-bromo-2-(4-cyanoanilino)-6,9a-dimethyl-4,5,5a,7,8,9-hexahydro-3H-naphtho[2,1-e]benzimidazole-6-carboxylate](/img/structure/B12412718.png)


![2-[[2-[4-[(3-fluorobenzoyl)amino]anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-N-methylthiophene-3-carboxamide](/img/structure/B12412754.png)

![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12412765.png)




![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide](/img/structure/B12412782.png)

